5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid
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Overview
Description
5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid involves several steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process typically involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and antitumor activities.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, which are known for their diverse pharmacological activities Compared to these compounds, 5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid may offer unique advantages in terms of its specific functional groups and overall structure
Properties
Molecular Formula |
C25H19BrClN3O4S |
---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
5-[3-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C25H19BrClN3O4S/c1-12-8-16(26)4-7-21(12)30-23(32)19(22(31)28-25(30)35)10-15-9-13(2)29(14(15)3)17-5-6-20(27)18(11-17)24(33)34/h4-11H,1-3H3,(H,33,34)(H,28,31,35)/b19-10+ |
InChI Key |
YLNBGSWHMHWHAM-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)C4=C(C=C(C=C4)Br)C |
Origin of Product |
United States |
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